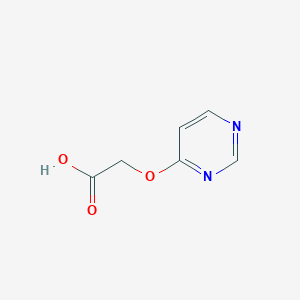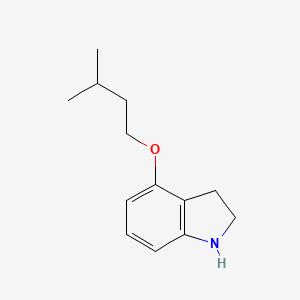
4-(Isopentyloxy)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopentyloxy)indoline is a derivative of indoline, a bicyclic organic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. Indoline and its derivatives are known for their aromatic and weakly basic properties, making them valuable in various chemical and pharmaceutical applications .
準備方法
The synthesis of 4-(Isopentyloxy)indoline typically involves several steps:
Reduction from Indole: Indoline can be synthesized by reducing indole using various reducing agents.
Intramolecular Diels–Alder Synthesis: This method involves the cycloaddition of a diene and a dienophile within the same molecule to form the indoline structure.
Catalytic Synthesis: Catalysts such as transition metals can facilitate the formation of indoline derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
4-(Isopentyloxy)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents and conditions used in these reactions include titanium(III) chloride for reductive amination and methanesulfonic acid for Fischer indole synthesis . Major products formed from these reactions vary based on the specific conditions and reagents used.
科学的研究の応用
4-(Isopentyloxy)indoline has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(Isopentyloxy)indoline involves its interaction with molecular targets and pathways:
類似化合物との比較
4-(Isopentyloxy)indoline can be compared with other indoline derivatives:
Indole: The parent compound, indole, is a simpler structure with similar aromatic properties.
Indoline: The reduced form of indole, indoline, shares the bicyclic structure but lacks the isopentyloxy group.
Other Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives exhibit similar biological activities but differ in their specific functional groups.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
4-(3-methylbutoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19NO/c1-10(2)7-9-15-13-5-3-4-12-11(13)6-8-14-12/h3-5,10,14H,6-9H2,1-2H3 |
InChIキー |
YIOACBCTHOHHIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=CC=CC2=C1CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


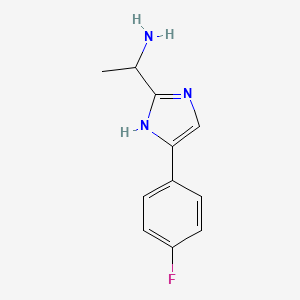




![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
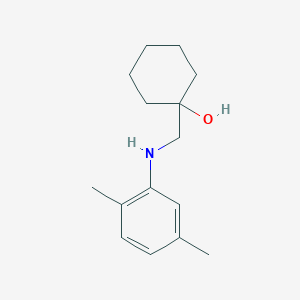

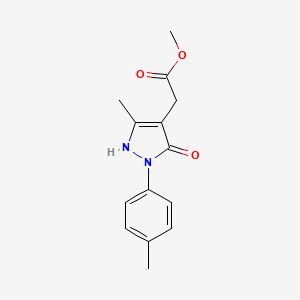
![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
